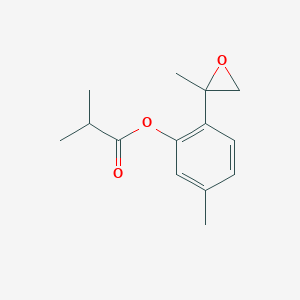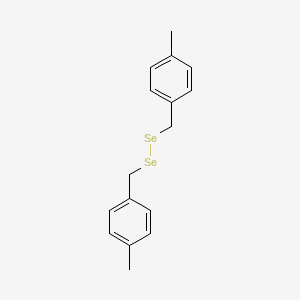
1,2-Bis(4-methylbenzyl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-methylbenzyl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbenzyl units. The molecular formula is C16H18Se2, and it is characterized by a central C—Se—Se—C torsion angle of 88.1°
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methylbenzyl)diselane can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl selenocyanate with reducing agents. One common method involves dissolving 4-methylbenzyl selenocyanate in a mixture of methanol and water, followed by the addition of a reducing agent such as Rongalite® . The reaction mixture is then purified using silica gel column chromatography with dichloromethane as the eluent .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methylbenzyl)diselane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the diselenide bridge and the benzyl groups.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, typically under mild conditions.
Major Products Formed
Scientific Research Applications
1,2-Bis(4-methylbenzyl)diselane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methylbenzyl)diselane involves its ability to interact with biological molecules through the selenium atoms. These interactions can lead to the modulation of redox processes, enzyme activities, and cellular signaling pathways . The diselenide bridge plays a crucial role in these mechanisms by facilitating electron transfer and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methoxybenzyl)diselane
- 1,2-Bis(4-chlorobenzyl)diselane
- 1,2-Bis(4-nitrobenzyl)diselane
Uniqueness
1,2-Bis(4-methylbenzyl)diselane is unique due to the presence of the 4-methylbenzyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different redox properties and interactions with biological targets .
Properties
CAS No. |
65915-30-2 |
|---|---|
Molecular Formula |
C16H18Se2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-methyl-4-[[(4-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
HNQOHEPZXUUICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



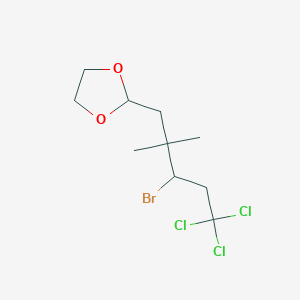
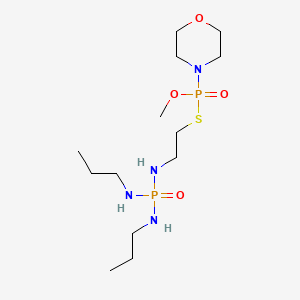
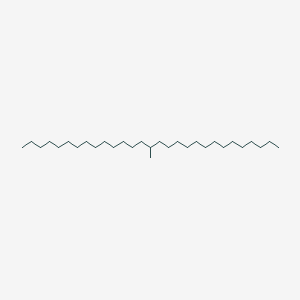
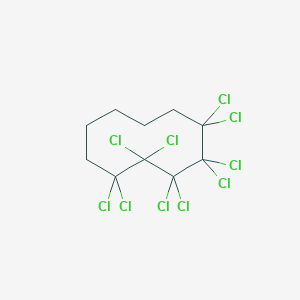
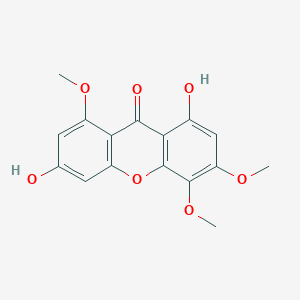

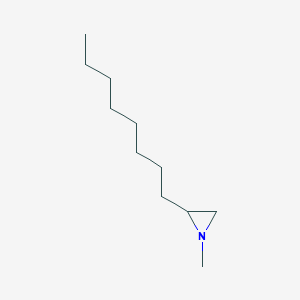
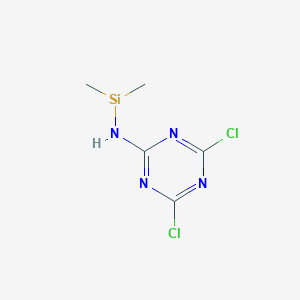
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
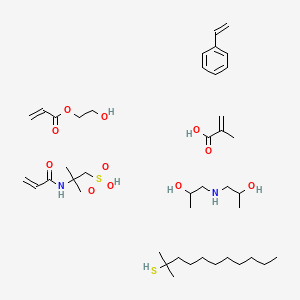
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
